molecular formula C11H9F3N2O B146441 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide CAS No. 179637-55-9

2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B146441
CAS No.: 179637-55-9
M. Wt: 242.2 g/mol
InChI Key: MJFNEMGXZIMTSG-UHFFFAOYSA-N
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Description

2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C11H9F3N2O It is characterized by the presence of a cyano group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out under various conditions, such as:

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions typically yield a variety of heterocyclic compounds, which are of interest for their biological activities and potential therapeutic applications .

Scientific Research Applications

2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-6-8(16-10(17)4-5-15)2-3-9(7)11(12,13)14/h2-3,6H,4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNEMGXZIMTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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